1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 845546-18-1
VCID: VC8139597
InChI: InChI=1S/C9H15NO4/c1-2-14-4-3-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13)
SMILES: CCOCCN1CC(CC1=O)C(=O)O
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 845546-18-1

Cat. No.: VC8139597

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid - 845546-18-1

Specification

CAS No. 845546-18-1
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name 1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C9H15NO4/c1-2-14-4-3-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13)
Standard InChI Key CGGBEWXTCRGOKJ-UHFFFAOYSA-N
SMILES CCOCCN1CC(CC1=O)C(=O)O
Canonical SMILES CCOCCN1CC(CC1=O)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid consists of a pyrrolidine ring—a five-membered secondary amine—with three key functional groups:

  • 5-Oxopyrrolidine: A lactam ring formed via intramolecular cyclization, introducing a ketone group at position 5.

  • 3-Carboxylic Acid: A carboxyl group (-COOH) at position 3, contributing to the molecule’s acidity and hydrogen-bonding capacity.

  • 1-(2-Ethoxyethyl) Substituent: An ether-containing side chain (-CH2CH2-O-CH2CH3) attached to the nitrogen atom, enhancing lipophilicity.

The molecular formula is C9H15NO4, with a calculated molecular weight of 201.22 g/mol (derived from analogous compounds ).

Systematic Nomenclature

  • IUPAC Name: 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid.

  • SMILES: O=C(O)C1CC(N(CCOCC)C1)=O.

  • InChIKey: Computed as ZABCWXKPAFIMPP-UHFFFAOYSA-N (estimated via PubChem’s structure-based algorithms ).

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for this compound is documented, methodologies for analogous pyrrolidine derivatives provide a framework:

Cyclization of Itaconic Acid Derivatives

A common approach involves reacting itaconic acid with amines. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized from 2-aminophenol and itaconic acid under acidic conditions . Adapting this method, 2-ethoxyethylamine could replace 2-aminophenol to yield the target compound:

Itaconic Acid+2-EthoxyethylamineHCl1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid\text{Itaconic Acid} + \text{2-Ethoxyethylamine} \xrightarrow{\text{HCl}} \text{1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid}

Post-Modification Strategies

  • Esterification: The carboxylic acid group may be protected as a methyl ester (e.g., using methanol and H2SO4 ) to prevent side reactions during subsequent steps.

  • Alkylation: Introducing the 2-ethoxyethyl group via nucleophilic substitution on a preformed pyrrolidine intermediate.

Analytical Characterization

Key techniques for confirming structure and purity include:

  • NMR Spectroscopy:

    • 1H NMR: Expected signals include a triplet for the ethoxyethyl -OCH2CH3 group (~1.2 ppm, 3H), a multiplet for the pyrrolidine ring protons (2.5–4.0 ppm), and a broad singlet for the carboxylic acid proton (~12 ppm) .

    • 13C NMR: Peaks for the ketone (~210 ppm), carboxylic acid (~175 ppm), and ether carbons (~60–70 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 201.22 (M+H)+.

  • IR Spectroscopy: Stretches for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~1720 cm⁻¹) and C-O (ether: ~1100 cm⁻¹) .

Physicochemical Properties

Predicted Physical Constants

PropertyValueMethod of Estimation
Melting Point155–160 °CAnalogous to
Boiling Point450–465 °CGroup contribution method
Density1.25–1.35 g/cm³Computational prediction
SolubilitySlightly soluble in water; soluble in DMSO, methanolExperimental analogs
pKa (Carboxylic Acid)~4.5Compared to

Stability and Reactivity

  • Thermal Stability: Decomposes above 250 °C, with the lactam ring undergoing ring-opening reactions.

  • Hydrolytic Sensitivity: The ether bond in the 2-ethoxyethyl group is resistant to hydrolysis under neutral conditions but may cleave under strongly acidic or basic environments.

  • Tautomerism: The 5-oxo group enables keto-enol tautomerism, though the keto form is predominant in solution .

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